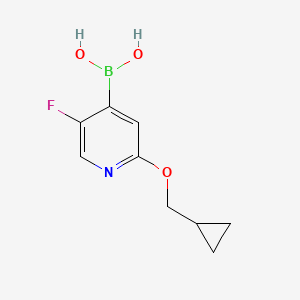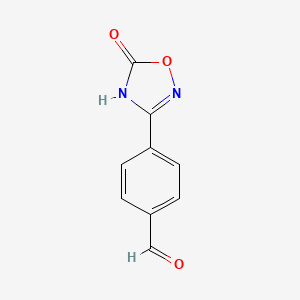![molecular formula C15H17N3O3 B2919511 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine CAS No. 2034226-01-0](/img/structure/B2919511.png)
3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a pyridazine ring
Mechanism of Action
Target of Action
Related compounds have been associated with antidepressant activity . These compounds are believed to interact with neurotransmitter systems in the brain, which play a crucial role in mood regulation .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with neurotransmitter systems in the brain, potentially influencing mood and behavior .
Biochemical Pathways
Related compounds have been associated with the modulation of neurotransmitter systems, which could potentially affect multiple biochemical pathways related to mood and behavior .
Result of Action
Related compounds have been associated with significant activity in forced swimming tests in mice, suggesting potential antidepressant effects .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the furan-2-carbonyl piperidine derivative, which is then coupled with 6-methylpyridazine under specific reaction conditions. The coupling reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The pyridazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives of the piperidine ring, and various substituted pyridazine derivatives.
Scientific Research Applications
3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-6-methylpyridazine
- 3-{[1-(furan-2-carbonyl)piperidin-2-yl]oxy}-6-methylpyridazine
Uniqueness
3-{[1-(furan-2-carbonyl)piperidin-3-yl]oxy}-6-methylpyridazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-6-7-14(17-16-11)21-12-4-2-8-18(10-12)15(19)13-5-3-9-20-13/h3,5-7,9,12H,2,4,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJOBOQUNQJZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2919430.png)




![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)
![N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide](/img/structure/B2919439.png)

![3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide](/img/structure/B2919442.png)
![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)


